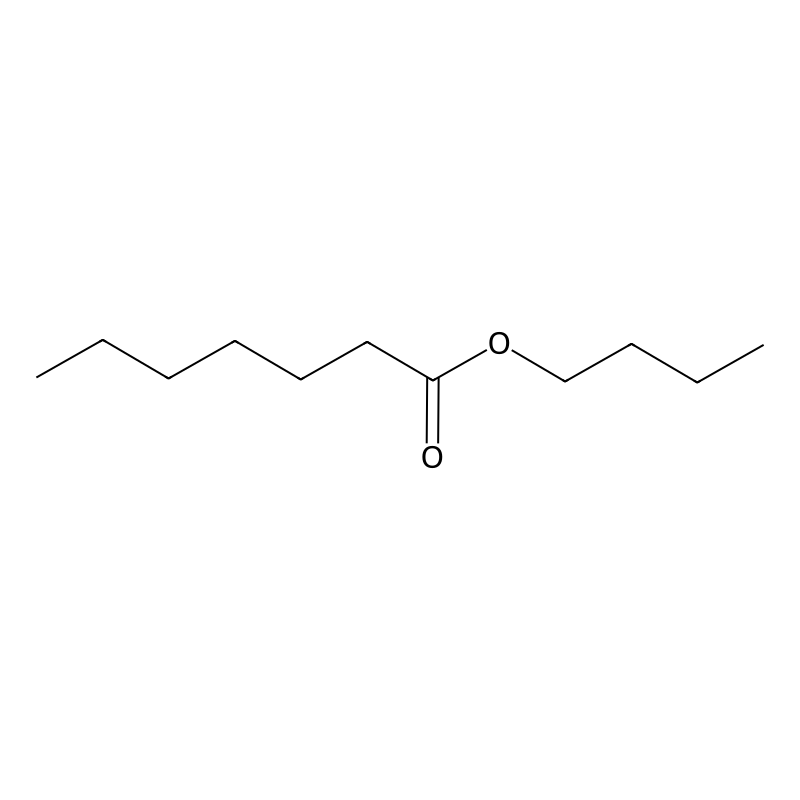Butyl heptanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Canonical SMILES
Butyl heptanoate is a clear, colorless liquid with a fruity odor. It belongs to the class of compounds known as fatty acid esters, which are derived from the reaction of fatty acids with alcohols. This particular ester is formed from heptanoic acid and butanol, making it a medium-chain fatty acid derivative. Its structure can be represented as:
textCCCCCCC(=O)OCCCC
- Hydrolysis: In the presence of water, butyl heptanoate can revert to its parent alcohol (butanol) and acid (heptanoic acid).
- Esterification: It can be synthesized through the reaction of heptanoic acid with butanol, typically catalyzed by an acid catalyst.
- Lipid Peroxidation: As a fatty acid ester, it may undergo lipid peroxidation processes under oxidative stress conditions .
The synthesis of butyl heptanoate typically involves the following methods:
- Esterification Reaction:
- Reactants: Heptanoic acid and butanol.
- Conditions: Acid catalyst (such as sulfuric acid), heat.
- Reaction: The carboxylic group of heptanoic acid reacts with the hydroxyl group of butanol to form butyl heptanoate and water.
- Transesterification:
- This method can also be applied where triglycerides are reacted with butanol to yield butyl esters, including butyl heptanoate.
Butyl heptanoate shares structural similarities with other fatty acid esters. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Butyl hexanoate | C₁₀H₂₀O₂ | One carbon shorter than butyl heptanoate |
| Ethyl heptanoate | C₉H₁₈O₂ | Ethyl group instead of butyl |
| Butyl octanoate | C₁₂H₂₄O₂ | One carbon longer than butyl heptanoate |
| Propyl heptanoate | C₁₁H₂₂O₂ | Propyl group instead of butyl |
Uniqueness
Butyl heptanoate's unique properties stem from its specific chain length and branching structure, which influence its solubility, volatility, and reactivity compared to other similar esters. Its fruity aroma makes it particularly valuable in flavoring applications, setting it apart from other esters that may not have such characteristics.
Physical Description
colourless liquid with a herbaceous, slightly fruity odou
XLogP3
Boiling Point
Density
0.8555 (20°)
Melting Point
Fp -68.4 °
-68.4°C
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]








